(S)-Azelastine

描述

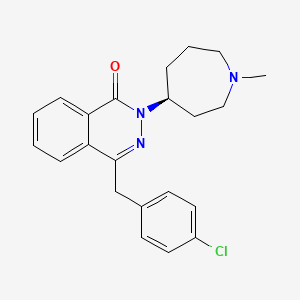

Structure

3D Structure

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUVEWMHONZEQD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143228-85-7 | |

| Record name | Azelastine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y9YE1DOYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (S)-Azelastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a potent second-generation antihistamine, is widely used in the treatment of allergic rhinitis and conjunctivitis. It possesses a single stereocenter, and its pharmacological activity resides primarily in the (S)-enantiomer. The development of stereoselective synthetic methods to produce enantiomerically pure (S)-Azelastine is of significant interest to the pharmaceutical industry to provide a more targeted therapeutic agent with a potentially improved safety profile. This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of this compound, focusing on asymmetric synthesis and chiral resolution techniques. Detailed experimental protocols, comparative data, and pathway visualizations are presented to aid researchers in this field.

Core Synthetic Strategies

The stereoselective synthesis of this compound can be broadly categorized into two main approaches:

-

Asymmetric Synthesis: This strategy involves the creation of the chiral center in a stereocontrolled manner from a prochiral precursor. A key method in this category is the asymmetric transfer hydrogenation of an imine intermediate.

-

Chiral Resolution: This approach involves the synthesis of a racemic mixture of azelastine followed by the separation of the desired (S)-enantiomer from the (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common technique for this purpose.

Asymmetric Synthesis via Catalytic Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of a prochiral imine precursor represents a highly efficient and atom-economical route to this compound. This method typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, to facilitate the stereoselective addition of hydrogen from a hydrogen donor to the C=N bond of the imine.

General Synthetic Pathway

The overall synthetic pathway involves the condensation of two key fragments: 4-(4-chlorobenzyl)phthalazin-1(2H)-one and N-methylhexahydroazepin-4-one, followed by the asymmetric reduction of the resulting imine.

Caption: Asymmetric synthesis pathway to this compound.

Key Experimental Protocol: Asymmetric Transfer Hydrogenation of the Imine Precursor

Materials:

-

Prochiral imine precursor (synthesized from 4-(4-chlorobenzyl)phthalazin-1(2H)-one and N-methylhexahydroazepin-4-one)

-

Chiral Ruthenium or Rhodium catalyst (e.g., RuCl--INVALID-LINK--)

-

Hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve the prochiral imine precursor and the chiral catalyst (typically 0.5-2 mol%) in the anhydrous solvent.

-

Add the hydrogen donor to the reaction mixture.

-

Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) and monitor the progress by TLC or HPLC.

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Comparative Data for Asymmetric Transfer Hydrogenation of Imines

The following table summarizes typical results for the asymmetric transfer hydrogenation of various cyclic imines using different catalytic systems, providing an indication of the potential efficacy for the synthesis of this compound.

| Catalyst System | Substrate Type | Hydrogen Donor | Solvent | Yield (%) | e.e. (%) | Reference |

| RuCl--INVALID-LINK-- | Cyclic Ketimines | HCOOH/NEt₃ | CH₂Cl₂ | 85-99 | 90-99 | [2] |

| [Ir(Cp*)I(Ts-DPEN)] | N-aryl ketimines | HCOOH/NEt₃ | H₂O | 92-98 | 85-97 | [5] |

| Chiral Phosphoric Acid | N-Boc cyclic imines | Hantzsch Ester | Toluene | 70-95 | 88-96 | [1][4] |

Chiral Resolution of Racemic Azelastine

An alternative and widely used approach to obtain enantiomerically pure this compound is the resolution of a racemic mixture. This is typically achieved using chiral chromatography.

General Workflow for Chiral Resolution

The process begins with the synthesis of racemic azelastine, followed by its separation into individual enantiomers.

Caption: Workflow for obtaining this compound via chiral resolution.

Key Experimental Protocol: Chiral HPLC Separation

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column. Polysaccharide-based columns, such as Chiralpak IA or Chiralpak ID, have been shown to be effective for the separation of azelastine enantiomers.

Mobile Phase Optimization:

The choice of mobile phase is critical for achieving good separation (resolution). A typical mobile phase for chiral separation of basic compounds like azelastine consists of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and a basic additive (e.g., diethylamine or triethylamine) to improve peak shape and resolution.

General Procedure:

-

Prepare a standard solution of racemic azelastine in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 212 nm).

-

The two enantiomers will elute at different retention times, allowing for their collection as separate fractions.

-

The collected fractions containing the (S)-enantiomer can be pooled and the solvent evaporated to yield the purified product.

Comparative Data for Chiral HPLC Separation of Azelastine

| Chiral Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |

| Chiralpak IA | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | > 1.5 | N/A |

| Chiralpak ID | Acetonitrile/Methanol/Ammonia solution (90:10:0.1) | 0.8 | > 2.0 | N/A |

Note: The specific resolution values can vary depending on the exact experimental conditions.

Conclusion

The stereoselective synthesis of this compound is a critical aspect of its development as a therapeutic agent. Both asymmetric synthesis via catalytic transfer hydrogenation and chiral resolution of the racemate are viable strategies. Asymmetric synthesis offers a more direct and potentially more cost-effective route in the long term, avoiding the loss of 50% of the material inherent in classical resolution. However, chiral resolution by HPLC is a well-established and reliable method for obtaining enantiomerically pure compounds, particularly at the research and early development stages. The choice of method will depend on factors such as scale, cost of goods, and the availability of specialized catalysts and equipment. Further research into the development of highly efficient and selective catalysts for the asymmetric synthesis of this compound is a key area for future investigation.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Azelastine vs. Racemic Azelastine: A Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azelastine, a second-generation antihistamine, is a potent and multifaceted therapeutic agent widely used in the management of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture of its two enantiomers, (S)-Azelastine and (R)-Azelastine. This technical guide provides a comprehensive overview and comparison of the pharmacological profiles of this compound and its racemic mixture, focusing on its core mechanisms of action, including histamine H1 receptor antagonism, mast cell stabilization, and broader anti-inflammatory effects. While in vitro studies have generally indicated no significant difference in the pharmacological activity between the enantiomers, this guide will delve into the available data to provide a thorough comparison for research and development professionals.[1][2]

Stereochemistry and Pharmacological Equipotency

Azelastine possesses a chiral center, resulting in the existence of two enantiomers: this compound and (R)-Azelastine. The commercially available formulations of azelastine contain a 1:1 racemic mixture of these two enantiomers. Extensive in vitro investigations have consistently reported no significant difference in the primary pharmacological activities between the individual enantiomers and the racemic mixture.[1][2] This suggests that both the (S)- and (R)-forms contribute similarly to the overall therapeutic effect of the drug.

Pharmacological Profile: A Comparative Analysis

The therapeutic efficacy of azelastine stems from its multi-faceted mechanism of action, which extends beyond simple histamine H1 receptor antagonism.

Receptor Binding Affinity

Azelastine is a potent and selective antagonist of the histamine H1 receptor.[1][3][4][5] Competitive radioligand binding assays have demonstrated its high affinity for H1 receptors, with IC50 values consistently as low as or lower than other antihistamines.[6] In contrast, azelastine exhibits very low affinity for beta-adrenergic and muscarinic receptors, indicating a favorable selectivity profile and a lower likelihood of off-target effects associated with these receptors.[6]

| Receptor | Ligand | Preparation | IC50 | Reference |

| Histamine H1 | [3H]pyrilamine | Human Lung | High Affinity (IC50 comparable to other antihistamines) | [6] |

| Beta-adrenergic | [125I]pindolol | Human Lung | Very Low Affinity | [6] |

| Muscarinic | [3H]quinuclidinyl benzilate | Human Lung | Very Low Affinity | [6] |

Mast Cell Stabilization

A key component of azelastine's pharmacological profile is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1][3][7][8][9][10] This action is crucial in attenuating both the early and late phases of the allergic response. In vitro studies have shown that azelastine effectively inhibits the release of histamine, tryptase, and various cytokines from mast cells following both antigen and non-antigen stimuli.[3][7][8]

| Mediator | Cell Type | Stimulus | Inhibition | Reference |

| Histamine | Rat Peritoneal Mast Cells | Compound 48/80, Concanavalin A | Potent Inhibition | [9] |

| Histamine, Tryptase, IL-6 | Human Umbilical Cord Blood-derived Mast Cells | Anti-IgE | Significant Inhibition | [7][8] |

Anti-Inflammatory Effects

Beyond its antihistaminic and mast cell-stabilizing properties, azelastine exhibits a broad range of anti-inflammatory effects.[1][4][5] These include the inhibition of leukotriene and cytokine synthesis, the reduction of superoxide free radical generation, and the downregulation of intercellular adhesion molecule 1 (ICAM-1) expression.[4][5][11] These actions collectively contribute to a reduction in the influx of inflammatory cells to the site of allergic reaction.

| Effect | Mediator/Process | In Vitro/In Vivo | Reference |

| Inhibition of Synthesis/Release | Leukotrienes, Kinins, Cytokines | In Vitro & In Vivo | [4][5] |

| Inhibition of Generation | Superoxide Free Radicals | In Vitro | [11] |

| Downregulation of Expression | Intercellular Adhesion Molecule 1 (ICAM-1) | In Vitro | [1][4] |

Pharmacokinetics

Following intranasal administration, azelastine is rapidly absorbed, with a systemic bioavailability of approximately 40%.[12] The onset of action is quick, with therapeutic effects observed within minutes.[12] Azelastine is metabolized in the liver by the cytochrome P450 system, primarily CYP3A4, CYP2D6, and CYP1A2, to its main active metabolite, desmethylazelastine.[12] Both azelastine and desmethylazelastine have long elimination half-lives.

| Parameter | Value | Reference |

| Bioavailability (Intranasal) | ~40% | [12] |

| Time to Peak Plasma Concentration (Cmax) | 2-3 hours | [12] |

| Elimination Half-life (Azelastine) | ~22 hours | [12] |

| Elimination Half-life (Desmethylazelastine) | ~54 hours | [12] |

| Plasma Protein Binding (Azelastine) | ~88% | [12] |

| Plasma Protein Binding (Desmethylazelastine) | ~97% | [12] |

Experimental Protocols

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (IC50) of this compound and racemic azelastine for the histamine H1 receptor.

-

Materials:

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [3H]pyrilamine and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

References

- 1. droracle.ai [droracle.ai]

- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of allergic histamine release from rat peritoneal mast cells by azelastine. Interaction with selected antiasthmatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of azelastine on neutrophil and eosinophil generation of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

(S)-Azelastine: A Technical Guide to its Mechanism of Action at the Histamine H1 Receptor

Abstract: This technical guide provides an in-depth examination of the molecular mechanism of action of (S)-Azelastine at the histamine H1 (H1) receptor. Azelastine, a second-generation phthalazinone derivative, is clinically administered as a racemic mixture of (S)- and (R)-enantiomers.[1][2] Its primary therapeutic efficacy in allergic conditions such as rhinitis and conjunctivitis stems from its potent interaction with the H1 receptor.[3][4] This document elucidates its role as an inverse agonist, details the downstream signaling pathways, presents quantitative binding and functional data, and outlines the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Mechanism of Action: H1 Receptor Inverse Agonism

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, like many GPCRs, can exist in an equilibrium between an inactive (R) and an active (R*) conformation.[5] The active conformation can signal downstream even in the absence of an agonist, a phenomenon known as constitutive activity.[6][7]

Histamine, the endogenous agonist, binds to and stabilizes the active R* conformation, shifting the equilibrium towards the active state and initiating a robust signaling cascade.[5] Conversely, traditional antagonists were thought to simply block histamine from binding. However, it is now understood that most second-generation "antihistamines," including azelastine, are more accurately classified as inverse agonists .[8][9][10]

This compound acts as an inverse agonist by preferentially binding to and stabilizing the inactive conformation of the H1 receptor.[8][10] This action not only blocks the binding of histamine but also actively reduces the receptor's basal, constitutive activity, shifting the conformational equilibrium back towards the inactive state.[5][6] This suppression of both agonist-induced and agonist-independent signaling is a key component of its potent anti-allergic effect.[11][12]

References

- 1. droracle.ai [droracle.ai]

- 2. GSRS [precision.fda.gov]

- 3. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]

- 9. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Levoazelastine: A Comprehensive Review of Its Discovery and Developmental History

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, developmental history, and mechanism of action of the second-generation antihistamine, azelastine. A critical point of clarification is that azelastine is developed and marketed as a racemic mixture, containing both levo- and dextro-rotatory enantiomers. Extensive pharmacological assessments have concluded that there is no significant difference in the activity of the two enantiomers.[1][2][3] Consequently, the developmental history and data presented herein pertain to the racemic compound, as a separate developmental pathway for a single "levoazelastine" enantiomer does not exist in the scientific or clinical literature.

Discovery and Synthesis

Azelastine, chemically known as 4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one, is a phthalazinone derivative.[2] Its development as a potent anti-allergic and anti-inflammatory agent marked a significant advancement in the management of allergic rhinitis and conjunctivitis. The synthesis of azelastine hydrochloride has been approached through various methods. One common pathway involves the condensation of N-methylhexahydroazepin-4-one hydrochloride with benzoyl hydrazine to form an acylhydrazone. This intermediate is then reduced, typically with potassium borohydride, and subsequently condensed with 2-(p-chlorobenzoyl) benzoic acid to yield the final azelastine hydrochloride product.

Preclinical Development

The preclinical evaluation of azelastine established its multifaceted pharmacological profile, extending beyond simple histamine H1 receptor antagonism.

Pharmacodynamics

In vitro and in vivo studies revealed that azelastine possesses a broad spectrum of anti-allergic and anti-inflammatory properties:

-

Histamine H1 Receptor Antagonism: Azelastine is a potent and selective antagonist of the histamine H1 receptor.[3]

-

Mast Cell Stabilization: It effectively inhibits the release of various inflammatory mediators from mast cells, including histamine, tryptase, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]

-

Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the synthesis and release of leukotrienes, kinins, and cytokines.[4]

-

Modulation of Cellular Adhesion: It downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which plays a role in the migration of inflammatory cells.[3][5]

-

Inhibition of Oxidative Stress: The compound can inhibit the generation of superoxide free radicals from inflammatory cells.[4]

Experimental Protocols: Preclinical

While specific, detailed protocols for the initial discovery experiments are proprietary, the methodologies used to characterize azelastine's pharmacodynamics are based on standard preclinical assays.

Receptor Binding Assays:

-

Objective: To determine the affinity of azelastine for the histamine H1 receptor.

-

Methodology: Radioligand binding assays are typically employed. This involves incubating a preparation of cells or tissues expressing the H1 receptor with a radiolabeled ligand (e.g., [3H]pyrilamine) in the presence of varying concentrations of azelastine. The displacement of the radioligand by azelastine is measured, allowing for the calculation of the inhibition constant (Ki), which indicates the drug's binding affinity.

Mast Cell Degranulation Assay:

-

Objective: To assess the mast cell stabilizing properties of azelastine.

-

Methodology: Mast cells (e.g., rat peritoneal mast cells or human mast cell lines) are sensitized and then challenged with an antigen (e.g., compound 48/80 or a specific allergen) in the presence of different concentrations of azelastine. The release of mediators like histamine or β-hexosaminidase into the supernatant is quantified (e.g., via ELISA or enzymatic assays) to determine the inhibitory concentration (IC50) of azelastine.

Clinical Development

Azelastine has undergone extensive clinical evaluation, primarily as an intranasal spray for allergic and vasomotor rhinitis and as an ophthalmic solution for allergic conjunctivitis.

Pharmacokinetics

-

Absorption: Following intranasal administration, the systemic bioavailability of azelastine is approximately 40%.

-

Time to Peak Plasma Concentration (Tmax): Maximum plasma concentrations are typically reached within 2-3 hours.[1]

-

Metabolism: Azelastine is metabolized in the liver, primarily by the cytochrome P450 enzyme system. Its major active metabolite is desmethylazelastine, which also possesses H1-receptor antagonist activity.[3]

-

Elimination Half-Life: The elimination half-life of azelastine is approximately 22 hours.

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of azelastine nasal spray in treating the symptoms of seasonal and perennial allergic rhinitis.

Table 1: Summary of Clinical Trial Efficacy Data for Azelastine Nasal Spray in Allergic Rhinitis

| Trial Identifier/Reference | Treatment Groups | Duration | Primary Efficacy Endpoint | Key Findings |

| NCT00712920[6] | Azelastine 0.15%, Azelastine 0.10%, Placebo | 28 days | Change from baseline in 12-hour reflective Total Nasal Symptom Score (rTNSS) | Both azelastine 0.15% and 0.10% showed statistically significant improvements in rTNSS compared to placebo. The 0.15% dose demonstrated numerically greater improvement than the 0.10% dose. |

| Shah et al., 2009[7] | Azelastine 0.15%, Azelastine 0.10%, Placebo | 2 weeks | Change from baseline in 12-hour reflective TNSS | Both azelastine concentrations resulted in significant improvements in TNSS compared to placebo (p < 0.001). Onset of action for the 0.15% formulation was within 30 minutes. |

Safety and Tolerability

The most commonly reported adverse events associated with azelastine nasal spray are a bitter taste and somnolence.

Table 2: Common Adverse Events Reported in Azelastine Clinical Trials

| Adverse Event | Azelastine 0.15% | Azelastine 0.10% | Placebo |

| Bitter Taste | 8.4%[7] | 9.4%[7] | N/A |

| Somnolence | 1.7%[7] | 0.6%[7] | 0.6%[7] |

Clinical Trial Protocol Example

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population: Adults and adolescents with a history of moderate-to-severe allergic rhinitis.

-

Intervention: Patients are randomized to receive azelastine nasal spray (e.g., 0.15% or 0.10% concentration) or a matching placebo, typically administered as one or two sprays per nostril twice daily.

-

Lead-in Period: A single-blind placebo lead-in period (e.g., 7 days) is often included to establish baseline symptom severity.

-

Treatment Period: A double-blind treatment period of 2 to 4 weeks.

-

Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS), which includes patient ratings of nasal congestion, rhinorrhea, itchy nose, and sneezing.

-

Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on common side effects like bitter taste and somnolence.

Mechanism of Action and Signaling Pathways

Azelastine's therapeutic effects are mediated through its interaction with several key signaling pathways involved in the allergic inflammatory response. The primary mechanism is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Caption: Azelastine's dual mechanism of action.

Upon allergen exposure in a sensitized individual, IgE receptors on mast cells are cross-linked, leading to mast cell degranulation. This releases pre-formed mediators like histamine and triggers the synthesis of others, such as leukotrienes. Histamine binds to H1 receptors on nerve endings and blood vessels, activating G-protein signaling cascades that result in the classic symptoms of allergic rhinitis. Azelastine exerts its effect by directly blocking the H1 receptor, preventing histamine binding and subsequent signaling. Additionally, it stabilizes mast cells, reducing the initial release of these inflammatory mediators.

Caption: Clinical trial workflow for TNSS evaluation.

Conclusion

The development of azelastine represents a significant contribution to the management of allergic rhinitis. Its history is that of a racemic mixture, with extensive data supporting its efficacy and safety in this form. The drug's dual mechanism of action—potent H1 receptor antagonism combined with anti-inflammatory effects such as mast cell stabilization—provides rapid and comprehensive relief from nasal and ocular allergy symptoms. Future research may continue to explore the full spectrum of its anti-inflammatory properties and its utility in combination therapies.

References

- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Efficacy and tolerability of levocabastine and azelastine nasal sprays for the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multicenter randomized double-blind 2-week comparison study of azelastine nasal spray 0.1% versus levocabastine nasal spray 0.05% in patients with moderate-to-severe allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

In Vitro Antiviral Properties of Azelastine Against Respiratory Viruses: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a second-generation histamine H1-receptor antagonist, is a well-established pharmaceutical agent primarily used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] Beyond its anti-allergic properties, a growing body of in vitro evidence has illuminated its potential as a broad-spectrum antiviral agent against a range of common and emerging respiratory viruses.[2][3] This has led to significant interest in repurposing azelastine, particularly in topical nasal spray formulations, as a potential prophylactic or therapeutic intervention to reduce viral load and transmission at the primary site of infection.[4][5]

This technical guide provides a comprehensive overview of the in vitro studies that have characterized the antiviral activity of azelastine. It consolidates key quantitative data, details the experimental methodologies employed, and explores the proposed molecular mechanisms underlying its antiviral effects.

Data Presentation: In Vitro Antiviral Efficacy of Azelastine

The antiviral activity of azelastine hydrochloride (azelastine-HCl) has been quantified against several respiratory viruses using various cell culture models and experimental conditions. The data consistently demonstrates inhibitory activity in the low micromolar range.

| Virus (Family, Strain/Variant) | Cell Line / Model System | EC₅₀ (µM) | Experimental Setting | Key Findings & Citation |

| SARS-CoV-2 (Coronaviridae) | Vero E6 | ~6.0 | Preventive & Therapeutic | Significantly reduced virus-induced cytopathic effect and viral copy numbers.[6][7][8] |

| SARS-CoV-2 (B.1.177, D614G) | Vero E6 | 2.2 | Co-administration | Potent inhibition of viral replication.[8] |

| SARS-CoV-2 (B.1.177, D614G) | Vero E6 | 6.5 | Therapeutic | Effective inhibition post-infection.[8] |

| SARS-CoV-2 (B.1.1.7, Alpha) | Vero-TMPRSS2/ACE2 | 2.8 - 6.5 | Not Specified | Comparable potency against variants of concern.[6] |

| SARS-CoV-2 (B.1.351, Beta) | Vero-TMPRSS2/ACE2 | 2.8 - 6.5 | Not Specified | Comparable potency against variants of concern.[6] |

| SARS-CoV-2 (B.1.617.2, Delta) | Vero-TMPRSS2/ACE2 | 2.8 - 6.5 | Not Specified | Comparable potency against variants of concern.[6] |

| SARS-CoV-2 (B.1.1.529, Omicron BA.1) | Vero-TMPRSS2/ACE2 | 2.8 | Co-administration | Retained activity against the Omicron variant.[2] |

| SARS-CoV-2 (B.1.1.529, Omicron BA.1) | Vero-TMPRSS2/ACE2 | 3.8 | Therapeutic | Retained activity against the Omicron variant.[2] |

| HCoV-229E (Coronaviridae) | MRC-5 | Similar to SARS-CoV-2 | Co-administration | Demonstrates broad activity against seasonal coronaviruses.[2] |

| Respiratory Syncytial Virus A (RSV A) (Pneumoviridae) | HEp-2 | Not explicitly calculated | Prophylactic & Therapeutic | Dose-dependent inhibition of RSV-infected cells observed in the 0.024–50 µM range.[2][9] |

| Influenza A H1N1 (Orthomyxoviridae) | Human 3D Nasal Tissue (MucilAir™) | Not Applicable | Not Specified | Reduced viral load and protected tissue integrity from infection-induced damage.[2][3][5] |

| Rhinovirus (Picornaviridae) | Not explicitly studied in vitro, but mechanism suggested | Not Applicable | Not Applicable | Mechanism linked to ICAM-1 downregulation, a key receptor for rhinoviruses.[2][10][11] |

Experimental Protocols

The following sections detail the methodologies cited in the literature for evaluating the in vitro antiviral properties of azelastine.

Cell Lines and Virus Stocks

-

Vero E6 and Vero-TMPRSS2/ACE2 Cells: These African green monkey kidney epithelial cell lines are standard models for SARS-CoV-2 research. Vero E6 cells are highly susceptible to the virus, while the transgenic Vero-TMPRSS2/ACE2 line is engineered to overexpress human ACE2 (the viral receptor) and TMPRSS2 (a serine protease essential for viral entry), enhancing infection efficiency.

-

MRC-5 Cells: A human fetal lung fibroblast cell line used for the propagation and study of human coronaviruses like HCoV-229E.[2]

-

HEp-2 Cells: A human epidermoid carcinoma cell line commonly used for the isolation and titration of Respiratory Syncytial Virus (RSV).[2][9]

-

MucilAir™ 3D Human Nasal Tissue Model: A highly differentiated, reconstituted human nasal epithelium model that mimics the in vivo environment of the upper respiratory tract, providing a more physiologically relevant system for studying respiratory virus infections.[2][5]

SARS-CoV-2 Infection Assays

These assays are designed to quantify the ability of azelastine to inhibit viral replication, either when administered before, during, or after viral challenge.

-

Cell Seeding: Vero E6 or Vero-TMPRSS2/ACE2 cells are seeded in 96-well plates (e.g., at 4.5 x 10⁴ cells/well) and cultured until they reach approximately 90% confluence.[6]

-

Compound Preparation: Azelastine-HCl is dissolved and diluted to a range of working concentrations, typically from 0.05 µM to 12.5 µM.

-

Infection Protocol:

-

Preventive/Prophylactic Setting: Cells are pre-treated with azelastine-containing medium for a short period (e.g., 30 minutes) before the virus is added.[6]

-

Co-administration Setting: Azelastine and the SARS-CoV-2 virus (at a specified multiplicity of infection, MOI, such as 0.01) are added to the cells simultaneously.

-

Therapeutic Setting: Cells are first infected with the virus for a set period (e.g., 30 minutes), after which the inoculum is removed and replaced with fresh medium containing the desired azelastine concentrations.

-

-

Incubation: Plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere to allow for viral replication.[2][5]

-

Quantification of Viral Load: The supernatant or cell lysate is harvested, and viral RNA is extracted. The number of viral genomes is quantified using quantitative real-time PCR (qPCR) or droplet digital PCR (ddPCR).[6][7] The percentage of viral inhibition is calculated relative to untreated, virus-only control wells.

Respiratory Syncytial Virus (RSV) Infection Assay

-

Cell Infection and Treatment: HEp-2 cells are infected with RSV A and are simultaneously (concomitantly) treated with a range of azelastine-HCl concentrations (e.g., 0.024–50 µM).[2][9]

-

Incubation: The treated and infected cells are incubated for 24 hours.[9]

-

Immunostaining: After incubation, cells are fixed and stained using an RSV-specific primary antibody, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).[9]

-

Quantification: The number of RSV-infected, fluorescent cells is counted using an automated analyzer, such as an ImmunoSpot® analyzer.[2][9]

Cytotoxicity Assays

To ensure that the observed reduction in viral load is due to a specific antiviral effect and not simply cell death, cytotoxicity assays are performed in parallel.

-

MTT Assay: Uninfected cells (e.g., HEp-2, MRC-5) are exposed to the same concentrations of azelastine used in the antiviral assays.[9][12] After a set incubation period, MTT reagent is added, which is converted by metabolically active (living) cells into a colored formazan product. The amount of formazan is measured spectrophotometrically to determine the concentration at which azelastine becomes toxic to the cells (CC₅₀). No significant drug-related toxicity was observed below 25 µM on Vero-TMPRSS2/ACE2 cells or below 8 µM on MRC-5 cells.[12]

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for assessing the in vitro antiviral efficacy of azelastine.

Proposed Antiviral Mechanisms of Action

In vitro studies suggest that azelastine's antiviral activity is multifaceted, likely involving a combination of direct effects on viral components and modulation of host cell factors.[2][9]

The proposed mechanisms include:

-

Direct Antiviral Action: For coronaviruses, azelastine has been predicted and subsequently confirmed in vitro to inhibit the main viral protease (Mpro), an enzyme critical for viral replication.[2]

-

Host-Directed Mechanisms:

-

Receptor Modulation: Azelastine may interfere with the binding of SARS-CoV-2 to the ACE2 receptor.[13] Furthermore, it has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is a major entry receptor for human rhinoviruses and a potential receptor for RSV.[2][10]

-

Modulation of Host Machinery: As a cationic amphiphilic drug (CAD), azelastine is expected to modulate lipid processing pathways. It may also affect the protein-folding activity of the ribosome (PFAR), cellular machinery that can be hijacked by viruses for their own replication.[2]

-

The following diagram illustrates these potential points of intervention.

Conclusion

The in vitro data strongly support the characterization of azelastine as a broad-spectrum antiviral agent against several key respiratory viruses, including multiple variants of SARS-CoV-2, seasonal coronavirus 229E, RSV, and Influenza A H1N1.[3][13] Its efficacy in the low micromolar range across different cell lines and in advanced 3D tissue models is promising.[2] The proposed multi-pronged mechanism of action, targeting both viral and host factors, suggests a higher barrier to the development of viral resistance.[2] These compelling preclinical findings have provided a robust rationale for the clinical evaluation of azelastine nasal sprays for the prevention and treatment of respiratory viral infections.[5][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antiviral Potential of Azelastine against Major Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Potential of Azelastine against Major Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. News | Vienna BioCenter [viennabiocenter.org]

(S)-Azelastine's Anti-Inflammatory Profile: A Preclinical Technical Guide

Introduction: Azelastine, a potent second-generation histamine H1-receptor antagonist, is widely recognized for its anti-allergic and anti-inflammatory properties. It is clinically available as a racemic mixture of its two enantiomers, (R)- and (S)-Azelastine. While preclinical research has extensively profiled the racemic mixture, specific investigations into the individual enantiomers are less common. However, in vitro studies have indicated no significant difference in the pharmacological activity between the (R)- and (S)-enantiomers[1][2]. This guide, therefore, summarizes the key preclinical findings on the anti-inflammatory effects of azelastine, with the understanding that these actions are attributable to both enantiomers, including this compound. The focus will be on its mechanisms of action beyond H1-receptor antagonism, which contribute to its broad anti-inflammatory efficacy.

Core Anti-Inflammatory Mechanisms

Azelastine exerts its anti-inflammatory effects through a multi-faceted approach, primarily targeting mast cells and the downstream signaling pathways of inflammation. The core mechanisms include:

-

Mast Cell Stabilization: Azelastine effectively inhibits the degranulation of mast cells, preventing the release of pre-formed mediators such as histamine and tryptase, as well as newly synthesized pro-inflammatory molecules[3][4]. This stabilization is a critical first step in attenuating the inflammatory cascade.

-

Inhibition of Inflammatory Mediators: Beyond histamine, azelastine has been shown to inhibit the synthesis and/or release of a wide array of inflammatory mediators, including leukotrienes, cytokines (e.g., TNF-α, IL-6, IL-8), kinins, and platelet-activating factor[2][5].

-

Modulation of Intracellular Signaling: Preclinical evidence demonstrates that azelastine can interfere with key intracellular signaling pathways, notably by inhibiting the increase of intracellular calcium ions (Ca2+) and the activation of the transcription factor NF-κB[6].

-

Downregulation of Adhesion Molecules: Azelastine can reduce the expression of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells, which is crucial for the recruitment and infiltration of inflammatory cells like eosinophils into tissues[7][8].

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, demonstrating the anti-inflammatory potency of azelastine.

Table 1: In Vitro Inhibition of Inflammatory Mediator Release

| Cell Type | Stimulus | Mediator | Azelastine Concentration | % Inhibition | Reference |

| Human Umbilical Cord Blood-Derived Mast Cells | anti-IgE | Histamine | 24 µM | Greatest Inhibition | [9] |

| Human Umbilical Cord Blood-Derived Mast Cells | anti-IgE | Tryptase | 24 µM | Greatest Inhibition | [9] |

| Rat Peritoneal Mast Cells | Compound 48/80 | Histamine | IC50: < Ketotifen | Potent Inhibition | [10] |

| Rat Peritoneal Mast Cells | Concanavalin A + PS | Histamine | IC50: < Ketotifen | Potent Inhibition | [10] |

Table 2: In Vivo Anti-Inflammatory Effects

| Animal Model | Inflammatory Challenge | Measured Effect | Azelastine Treatment | Outcome | Reference |

| Guinea Pig | Histamine-induced bronchoconstriction | Bronchoconstriction | Not specified | Inhibition | [8] |

| Rat | Compound 48/80-induced skin vasodilation | Evans blue extravasation | 24 µM (intradermal) | Complete prevention | [9] |

| Allergic Patients | Allergen skin prick test | Immediate reaction (weal & erythema) | 4 mg/day for 7 days (oral) | 65% inhibition | [11] |

| Allergic Patients | Allergen skin prick test | Late-phase reaction | 4 mg/day for 7 days (oral) | 49% inhibition | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Protocol 1: In Vitro Mast Cell Degranulation Assay

-

Cell Line: Human umbilical cord blood-derived cultured mast cells (hCBMCs) or rat peritoneal mast cells (RPMCs).

-

Sensitization (for IgE-mediated degranulation): hCBMCs are sensitized with human IgE.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of azelastine or vehicle control for a specified duration (e.g., 10 minutes)[10].

-

Stimulation: Degranulation is induced by adding a secretagogue such as anti-IgE, compound 48/80, or concanavalin A[9][10].

-

Quantification of Mediator Release: The supernatant is collected, and the concentration of released mediators (e.g., histamine, tryptase) is quantified using methods like ELISA or fluorometric assays.

-

Data Analysis: The percentage of inhibition of mediator release by azelastine is calculated relative to the vehicle control.

Protocol 2: In Vivo Skin Vascular Permeability Assay

-

Animal Model: Rats.

-

Procedure:

-

Evans blue dye is administered intravenously to the rats.

-

The dorsal skin of the rats is shaved.

-

Intradermal injections of a mast cell secretagogue (e.g., compound 48/80) are administered at defined skin sites.

-

At separate sites, the secretagogue is co-injected with varying concentrations of azelastine or vehicle.

-

After a specified time, the animals are euthanized, and the skin sites are biopsied.

-

-

Quantification: The extravasated Evans blue dye in the skin biopsies is extracted and quantified spectrophotometrically to measure the change in vascular permeability.

-

Data Analysis: The reduction in dye extravasation at azelastine-treated sites compared to control sites indicates the inhibition of mast cell-induced vascular permeability.

Signaling Pathways and Experimental Workflows

Diagram 1: Azelastine's Mechanism of Action in Mast Cells

Caption: this compound inhibits mast cell activation by blocking Ca²⁺ influx and NF-κB signaling.

Diagram 2: Experimental Workflow for In Vitro Cytokine Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of cytokine release from mast cells.

References

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Table: Intranasal Mast Cell Stabilizers-Merck Manual Professional Edition [merckmanuals.com]

- 5. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the anti-allergic activity of azelastine on the immediate and late-phase reactions to allergens and histamine using telethermography - PubMed [pubmed.ncbi.nlm.nih.gov]

Mast cell stabilizing activity of the (S)-enantiomer of azelastine

Introduction

Azelastine, a second-generation antihistamine, is a phthalazinone derivative recognized for its potent and multifaceted anti-allergic properties.[1] It is commercially available as a racemic mixture of (S)- and (R)-enantiomers.[1][2] While its primary mechanism of action involves the competitive antagonism of histamine H1 receptors, azelastine also exhibits significant mast cell stabilizing effects, contributing to its clinical efficacy in the management of allergic rhinitis and conjunctivitis.[3][4] This technical guide provides an in-depth overview of the mast cell stabilizing activity of azelastine, with a focus on the available data, experimental methodologies, and underlying signaling pathways.

It is important to note that while the focus of this guide is the (S)-enantiomer of azelastine, the majority of published research has been conducted on the racemic mixture. In vitro studies have indicated that there is no significant difference in the pharmacological activity, including mast cell stabilization, between the (S)- and (R)-enantiomers.[1][3] Therefore, the data and experimental protocols presented herein are based on studies utilizing the racemic form of azelastine, which is considered representative of the activity of the individual enantiomers in this context.

Data Presentation: Quantitative Analysis of Mast Cell Stabilization by Azelastine

The mast cell stabilizing properties of azelastine have been quantified in various in vitro models. The following tables summarize the key findings, showcasing the inhibitory effects of azelastine on the release of histamine and other pro-inflammatory mediators from mast cells.

Table 1: Inhibition of Histamine Release by Azelastine

| Mast Cell Type | Stimulus | Azelastine Concentration | % Inhibition of Histamine Release | Reference |

| Human Umbilical Cord Blood-Derived Mast Cells (hCBMCs) | Anti-IgE | 24 µM | 41% | [5] |

| Human Basophils | Anti-IgE | ≥ 10 µM | Significant, dose-dependent | |

| Rabbit Leukocytes | Antigen | 4.5 µM (IC50) | 50% |

Table 2: Inhibition of Other Pro-inflammatory Mediators by Azelastine

| Mast Cell Type | Mediator | Azelastine Concentration | % Inhibition | Reference |

| hCBMCs | Tryptase | 24 µM | 55% | [5] |

| hCBMCs | Interleukin-6 (IL-6) | 24 µM | 83% | [5] |

| hCBMCs | Tumor Necrosis Factor-alpha (TNF-α) | 6 µM | 80% | |

| hCBMCs | Interleukin-8 (IL-8) | 60 µM | 99% | |

| Rat Mast (RBL-2H3) Cell Line | TNF-α (Antigen-induced) | 25.7 ± 3.4 µM (IC50) | 50% | |

| Rat Mast (RBL-2H3) Cell Line | TNF-α (Ionomycin-induced) | 1.66 ± 0.45 µM (IC50) | 50% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of azelastine's mast cell stabilizing activity.

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

-

Cell Culture: Human mast cells (e.g., hCBMCs or LAD2 cell line) are cultured in appropriate media supplemented with growth factors such as stem cell factor (SCF).

-

Sensitization: Mast cells are sensitized overnight with human IgE (e.g., 1 µg/mL).

-

Washing: The sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Pre-incubation with Azelastine: Cells are pre-incubated with varying concentrations of azelastine or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Mast cell degranulation is induced by adding a stimulant, such as anti-IgE antibody or a specific antigen (e.g., DNP-BSA for DNP-sensitized cells).

-

Sample Collection: After incubation (e.g., 30 minutes) at 37°C, the reaction is stopped by centrifugation at 4°C. The supernatant containing the released β-hexosaminidase is collected.

-

Enzyme Activity Measurement:

-

An aliquot of the supernatant is transferred to a new plate.

-

A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer is added.

-

The plate is incubated at 37°C to allow for the enzymatic reaction.

-

The reaction is stopped by adding a high pH buffer (e.g., glycine buffer).

-

The absorbance is measured at 405 nm using a microplate reader.

-

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (total lysis of cells with a detergent like Triton X-100). The inhibitory effect of azelastine is then determined by comparing the release in the presence and absence of the compound.

2. Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

-

Cell Preparation and Stimulation: Similar to the mast cell degranulation assay, mast cells are cultured, sensitized, pre-incubated with azelastine, and stimulated.

-

Supernatant Collection: The cell suspension is centrifuged, and the supernatant containing the released histamine is collected.

-

Histamine Quantification:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and sensitive method. The supernatant is added to a microplate pre-coated with an anti-histamine antibody. After a series of incubation and washing steps involving an enzyme-conjugated secondary antibody and a substrate, the amount of histamine is quantified by measuring the absorbance or fluorescence.[6][7]

-

Fluorometric Assay: This method involves the derivatization of histamine with a fluorescent reagent (e.g., o-phthalaldehyde), followed by measurement of fluorescence intensity.

-

-

Data Analysis: The amount of histamine released is calculated from a standard curve. The percentage of inhibition by azelastine is determined by comparing the histamine release in treated versus untreated cells.

3. Intracellular Calcium (Ca2+) Measurement

This protocol assesses the effect of azelastine on the influx of calcium ions, a critical step in mast cell activation.

-

Cell Loading with Fluorescent Ca2+ Indicator: Mast cells are incubated with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.

-

Washing: Cells are washed to remove the extracellular dye.

-

Azelastine Incubation: The dye-loaded cells are incubated with different concentrations of azelastine or vehicle.

-

Stimulation and Measurement: The cells are placed in a fluorometer or on a fluorescence microscope. A baseline fluorescence is recorded before the addition of a stimulus (e.g., anti-IgE). The change in fluorescence intensity upon stimulation is continuously monitored. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.

-

Data Analysis: The peak increase in intracellular Ca2+ concentration is compared between azelastine-treated and control cells to determine the inhibitory effect of azelastine on calcium mobilization.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in mast cell activation and the experimental workflow for assessing mast cell stabilization.

Caption: Signaling cascade of IgE-mediated mast cell activation and points of inhibition by azelastine.

Caption: General experimental workflow for assessing mast cell stabilization.

Caption: Relationship between azelastine and its mast cell stabilizing effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nwlifescience.com [nwlifescience.com]

- 7. neogen.com [neogen.com]

- 8. Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathway of (S)-Azelastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a potent second-generation histamine H1-receptor antagonist, is a phthalazinone derivative widely used in the treatment of allergic rhinitis and conjunctivitis. It is administered as a racemic mixture of (S)- and (R)-enantiomers. While in vitro studies have indicated no significant difference in the pharmacological activity between the two enantiomers, understanding the metabolic fate of each is crucial for a comprehensive safety and efficacy profile.[1][2] This technical guide focuses on the metabolic pathway of Azelastine, with the understanding that the available data pertains to the racemic mixture, as specific studies on the stereoselective metabolism of (S)-Azelastine are not publicly available.

Metabolic Pathways of Azelastine

The primary metabolic pathway of Azelastine is oxidative metabolism, predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[3][4] The major biotransformation is the N-demethylation of the azepane ring, leading to the formation of its principal active metabolite, desmethylazelastine.[3][4][5][6] Other minor metabolites, including 6-hydroxyazelastine and two inactive carboxylic acid metabolites, have also been identified.[7]

The metabolic conversion of Azelastine to Desmethylazelastine is illustrated below:

Quantitative Analysis of Azelastine Metabolism

In vitro studies utilizing human liver microsomes have elucidated the kinetics of Azelastine's primary metabolic pathway. The N-demethylation of Azelastine exhibits biphasic kinetics, indicating the involvement of multiple CYP isoforms.[5][8]

Table 1: Contribution of CYP Isoforms to Azelastine N-demethylation in Human Liver Microsomes

| CYP Isoform | Average Contribution (%) |

| CYP3A4 | 76.6 |

| CYP2D6 | 21.8 |

| CYP1A2 | 3.9 |

| [5] |

Table 2: Kinetic Parameters for Azelastine N-demethylation in Human Liver Microsomes

| Component | Km (μM) | Probable CYP Isoform(s) |

| High-affinity | 2.4 ± 1.3 | CYP2D6 |

| Low-affinity | 79.7 ± 12.8 | CYP3A4, CYP1A2 |

| [5] |

Table 3: Inhibition of CYP Isoforms by Azelastine and its Metabolites (Ki in μM)

| CYP Isoform | Azelastine | Desmethylazelastine | 6-Hydroxyazelastine |

| CYP2D6 | 1.2 ± 0.1 | 1.5 ± 0.2 | 3.0 ± 0.5 |

| CYP2C9 | 13.9 ± 1.8 | 15.0 ± 3.1 | 17.0 ± 4.1 |

| CYP2C19 | 21.9 ± 2.2 | 7.3 ± 1.6 | 9.3 ± 1.6 |

| CYP3A4 | 23.7 ± 4.6 | 13.2 ± 2.3 | - |

| [7] |

Table 4: Pharmacokinetic Parameters of Azelastine and Desmethylazelastine in Humans

| Parameter | Azelastine | Desmethylazelastine |

| Elimination Half-life (t½) | ~22 hours | ~54 hours |

| Plasma Protein Binding | ~88% | ~97% |

| [4][6] |

Experimental Protocols

In Vitro Metabolism of Azelastine using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability and metabolite formation of Azelastine in vitro.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Azelastine in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a stock solution of NADPH in buffer.

-

Thaw pooled human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer (pH 7.4), and Azelastine to the desired final concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate at 37°C with constant shaking.

-

-

Sample Collection and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

-

Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Analyze the samples for the concentrations of Azelastine and its metabolites using a validated LC-MS/MS method.

-

Bioanalytical Method for Azelastine and Desmethylazelastine in Human Plasma by LC-MS/MS

This protocol describes a typical method for the simultaneous quantification of Azelastine and its major metabolite, Desmethylazelastine, in human plasma.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 1.5 mL polypropylene tube, add 200 µL of human plasma, 25 µL of an internal standard solution (e.g., a deuterated analog of Azelastine), and 50 µL of 1M NaOH.

-

Vortex for 30 seconds.

-

Add 1 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 98:2, v/v).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Freeze the aqueous layer in a dry ice/acetone bath and transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Azelastine: m/z [parent ion] → m/z [product ion]

-

Desmethylazelastine: m/z [parent ion] → m/z [product ion]

-

Internal Standard: m/z [parent ion] → m/z [product ion]

-

-

Conclusion

The metabolism of Azelastine is well-characterized, with N-demethylation to the active metabolite Desmethylazelastine being the primary pathway, mediated predominantly by CYP3A4 and CYP2D6. The availability of robust in vitro models and sensitive bioanalytical methods allows for a thorough investigation of its metabolic profile. However, a significant data gap exists concerning the stereoselective metabolism of the (S)-enantiomer. Future research should focus on elucidating the metabolic fate of the individual enantiomers to provide a more complete understanding of the disposition of this compound. This will be critical for optimizing its therapeutic use and ensuring patient safety.

References

- 1. fda.gov [fda.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Azelastine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azelastine is a potent, second-generation antihistamine that is clinically used as a racemic mixture of its two enantiomers, (R)-azelastine and (S)-azelastine. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify the individual enantiomers of azelastine is crucial for pharmaceutical research and development, quality control, and clinical studies. This application note provides a detailed protocol for the chiral separation of azelastine enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Principle

The enantiomeric separation is achieved on a chiral stationary phase (CSP) that selectively interacts with the azelastine enantiomers, leading to differential retention and subsequent separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for their broad applicability in resolving a wide range of chiral compounds.[1][2] This method utilizes a Chiralpak IA column, which is known to provide excellent enantioselectivity for various pharmaceutical compounds.[1][3]

Experimental Protocols

Materials and Reagents

-

Azelastine Hydrochloride racemic standard

-

(R)-Azelastine and this compound reference standards (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Isopropyl alcohol (HPLC grade)

-

Diethylamine (DEA) or Ammonia solution

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Particle Size | 5 µm |

| Column Dimensions | 250 mm x 4.6 mm i.d. |

| Mobile Phase | Acetonitrile / Isopropyl Alcohol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 290 nm[4] |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Solutions

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of racemic azelastine hydrochloride standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

-

Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase.

Sample Preparation (for Nasal Spray Formulation):

-

Transfer a volume of the nasal spray formulation equivalent to 1 mg of azelastine hydrochloride into a 10 mL volumetric flask.

-

Add 5 mL of the mobile phase and sonicate for 10 minutes.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of azelastine enantiomers under the specified conditions.

| Parameter | This compound | (R)-Azelastine |

| Retention Time (min) | ~ 8.5 | ~ 10.2 |

| Tailing Factor | < 1.5 | < 1.5 |

| Theoretical Plates | > 2000 | > 2000 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

-

Inject the working standard solution five times.

-

The system is deemed suitable for use if the following criteria are met:

-

Resolution (Rs) between the two enantiomer peaks is greater than 2.0.

-

Relative Standard Deviation (RSD) for the peak areas of five replicate injections is less than 2.0%.

-

Tailing factor for each enantiomer peak is not more than 1.5.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis for azelastine enantiomers.

References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]

Application Note: Quantitative Analysis of (S)-Azelastine in Human Plasma by LC-MS/MS

Introduction

Azelastine is a second-generation antihistamine that acts as a potent H1 receptor antagonist.[1][2] It is primarily used to treat allergic rhinitis and conjunctivitis.[1] (S)-Azelastine is one of the enantiomers of the racemic mixture. In vitro studies have shown no significant difference in pharmacological activity between the enantiomers.[3] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of azelastine in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring. The methodology is based on established and validated protocols.[4][5][6][7][8]

Principle

This method utilizes liquid-liquid extraction to isolate azelastine and an internal standard (IS) from human plasma. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The MRM transitions provide high selectivity and sensitivity for the quantification of azelastine.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride reference standard

-

Clomipramine hydrochloride (Internal Standard)

-

HPLC grade acetonitrile, methanol, n-hexane, and 2-propanol

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Drug-free human plasma

Stock and Working Solutions

-

Azelastine Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound hydrochloride in 50% methanol to obtain a final concentration of 1 mg/mL.[4]

-

Internal Standard Stock Solution (10 µg/mL): Dissolve an appropriate amount of clomipramine hydrochloride in 50% methanol to achieve a final concentration of 10 µg/mL.[4]

-

Working Solutions: Prepare working solutions of azelastine by serial dilution of the stock solution with a 50% methanol solution to prepare calibration standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1.0 mL of human plasma into a clean polypropylene tube.[4]

-

Spike with 100 µL of the internal standard working solution (e.g., 10 µg/mL clomipramine).[4]

-

Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.[4]

-

Vortex the mixture for 10 minutes.[4]

-

Centrifuge at 4000 rpm for 5 minutes.[4]

-

Transfer the clear supernatant to a new tube.[4]

-

Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in 150 µL of the mobile phase (acetonitrile:5 mM ammonium acetate, 1:1, v/v).[4]

-

Vortex for 5 seconds.[4]

-

Transfer 100 µL to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | YMC C8 (or equivalent)[4] |

| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v), pH 6.4[4] |

| Flow Rate | 0.25 mL/min[4] |

| Injection Volume | 7.0 µL[4] |

| Column Temperature | Ambient |

| Run Time | < 2.0 minutes[4][5] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Azelastine: m/z 382.2 → 112.2[4][5] |

| Clomipramine (IS): m/z 315.3 → 228.0[4][5] | |

| Collision Energy | Optimized for the specific instrument |

| Ion Source Temp. | 350°C[7] |

Quantitative Data Summary

The following tables summarize the validation parameters and pharmacokinetic data obtained from studies utilizing similar LC-MS/MS methods.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 10 - 5000 pg/mL | [4][5] |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [4] |

| Intra-day Precision (%RSD) | 4.13 - 17.91% | [4][5] |

| Inter-day Precision (%RSD) | 4.13 - 17.91% | [4][5] |

| Intra-day Accuracy | 87.57 - 109.70% | [4][5] |

| Inter-day Accuracy | 87.57 - 109.70% | [4][5] |

Table 2: Pharmacokinetic Parameters of Azelastine in Human Plasma

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 1.02 ± 0.37 | [4][5] |

| Tmax (h) | 5.9 | [4][5] |

| AUC₀-∞ (ng·h/mL) | 25.96 ± 10.84 | [4][5] |

| Elimination Half-life (h) | ~22 | [1][3] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound in plasma.

Discussion

The described LC-MS/MS method is highly sensitive and selective for the quantification of azelastine in human plasma. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision, though structurally similar analogs like clomipramine have been successfully used.[4][5] The simple liquid-liquid extraction procedure provides clean extracts and high recovery.

The method has a wide linear range and a low LLOQ, making it suitable for analyzing plasma samples from clinical studies where azelastine concentrations can be low. The validation data demonstrates that the method is accurate, precise, and reliable. The short run time allows for high-throughput analysis, which is advantageous in drug development and clinical trial settings. This validated method has been successfully applied to bioequivalence and pharmacokinetic studies of azelastine.[4][5][7]

References

- 1. Azelastine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]